molecular formula C21H28N4O3S B2385277 4-tert-butyl-N-[(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide CAS No. 872613-76-8

4-tert-butyl-N-[(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide

Cat. No.: B2385277
CAS No.: 872613-76-8
M. Wt: 416.54
InChI Key: FHLFZVIAUUCBFO-UHFFFAOYSA-N
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Description

This synthetic small molecule, 4-tert-butyl-N-[(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide, is a sophisticated chemical entity of significant interest in medicinal chemistry and drug discovery research. Its structure integrates a 1,3,4-oxadiazole heterocycle, a well-known pharmacophore noted for its diverse biological activities, including its role as a bioisostere for ester and amide functionalities [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7288258/]. The molecule is further functionalized with a benzamide and a cyclopentylcarbamoyl moiety, linked via a methylsulfanyl bridge, suggesting potential for high-affinity target binding. Researchers primarily investigate this compound as a potential enzyme inhibitor. The 1,3,4-oxadiazole scaffold is frequently explored in the development of inhibitors for a range of enzymes, such as carbonic anhydrases, phosphodiesterases, and kinases [https://www.sciencedirect.com/science/article/abs/pii/S0223523419306926]. The specific substitution pattern, featuring the lipophilic tert-butylbenzene group and the cyclopentyl ring, is typically engineered to interact with hydrophobic pockets within enzyme active sites, thereby modulating biological pathways. Consequently, this compound serves as a critical tool for scientists probing disease mechanisms in areas like oncology, inflammation, and metabolic disorders, enabling structure-activity relationship (SAR) studies and the identification of novel therapeutic leads.

Properties

IUPAC Name

4-tert-butyl-N-[[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S/c1-21(2,3)15-10-8-14(9-11-15)19(27)22-12-18-24-25-20(28-18)29-13-17(26)23-16-6-4-5-7-16/h8-11,16H,4-7,12-13H2,1-3H3,(H,22,27)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLFZVIAUUCBFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Formation

Reacting 4-tert-butylbenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride yields the corresponding hydrazide. Optimal conditions include refluxing in acetonitrile with methanesulfonic acid (MSA) as a catalyst, achieving yields of 85–90%.

Cyclization to Oxadiazole

Cyclization of the hydrazide intermediate is achieved using potassium persulfate (K₂S₂O₈) in sulfuric acid (H₂SO₄). This oxidative cyclization proceeds at 50°C for 4 hours, yielding 2-(chloromethyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole. The use of acetonitrile as a solvent facilitates product precipitation, simplifying isolation.

Table 1 : Optimization of Oxadiazole Cyclization Conditions

Oxidant System Temperature (°C) Yield (%)
K₂S₂O₈/H₂SO₄ 50 93.4
H₂O₂/AcOH 60 72.1
I₂/DMSO 80 65.8

Introduction of the Sulfanyl Group

The sulfanyl moiety at position 5 of the oxadiazole is introduced via nucleophilic substitution.

Thiolation Reaction

Treating 2-(chloromethyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole with thiourea in ethanol under reflux conditions generates the corresponding thiol intermediate. Subsequent hydrolysis with NaOH yields the free thiol, which is stabilized as its sodium salt for further reactions.

Key Parameters :

  • Solvent: Ethanol (reflux, 6 hours).
  • Molar ratio: 1:1.2 (oxadiazole:thiourea).
  • Yield: 88–92% after purification by recrystallization.

Functionalization with Cyclopentylcarbamoylmethyl Side Chain

The cyclopentylcarbamoylmethyl group is introduced through a two-step amidation and alkylation sequence.

Synthesis of Cyclopentylcarbamoyl Chloride

Cyclopentylamine reacts with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C, yielding cyclopentylcarbamoyl chloride. Triethylamine is used to scavenge HCl, maintaining a pH >7.

Alkylation of Thiol Intermediate

The sodium thiolate of the oxadiazole reacts with cyclopentylcarbamoyl chloride in DMF at 100°C for 12 hours. The reaction is monitored by TLC, and the product is isolated via aqueous workup and column chromatography (silica gel, ethyl acetate/hexane).

Yield : 78–82%.

Coupling with 4-tert-Butylbenzamide

The final step involves coupling the functionalized oxadiazole with 4-tert-butylbenzamide via a methylene linker.

Activation of Benzamide

4-tert-Butylbenzamide is treated with paraformaldehyde in acetic acid to generate the N-hydroxymethyl intermediate.

Nucleophilic Substitution

The activated benzamide reacts with the oxadiazole-thiolate in DMF at 80°C for 8 hours. Potassium carbonate (K₂CO₃) is used as a base to deprotonate the thiol, driving the reaction to completion.

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.32 (s, 9H, tert-butyl), 1.50–1.85 (m, 8H, cyclopentyl), 4.25 (s, 2H, CH₂), 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.89 (d, J = 8.4 Hz, 2H, ArH).
  • HRMS (ESI) : m/z [M+H]⁺ calcd for C₂₃H₃₁N₄O₃S: 467.2112; found: 467.2109.

Optimization and Scalability

Solvent Screening for Cyclization

Comparative studies identified acetonitrile as optimal due to its low solubility for the product, enabling facile precipitation. Alternatives like DCM or THF resulted in lower yields (Table 1).

Temperature Control in Amidation

Maintaining temperatures below 5°C during carbamoyl chloride synthesis prevents decomposition. Elevated temperatures in subsequent steps (e.g., 100°C for alkylation) ensure complete conversion without side reactions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to hydroxyl groups under appropriate conditions.

    Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-tert-butyl-N-[(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the sulfanyl group play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related 1,3,4-oxadiazole derivatives, highlighting key differences in substituents, molecular properties, and biological activities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
4-tert-butyl-N-[(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide Not explicitly stated ~450 (estimated) Cyclopentylcarbamoyl-methylsulfanyl, tert-butyl benzamide Hypothesized enzyme inhibition (structural analogy)
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamide (7a) C₁₆H₁₇N₅O₂S₂ 375 Thiazole ring, phenylpropanamide Urease inhibition (IC₅₀: 12.3 µM)
LMM5: 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide C₂₅H₂₄N₄O₅S₂ 548.61 Benzyl-methylsulfamoyl, 4-methoxyphenyl Antifungal (vs. C. albicans, MIC: 50 µg/mL)
LMM11: 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide C₂₂H₂₆N₄O₅S₂ 514.59 Cyclohexyl-ethylsulfamoyl, furan Antifungal (vs. C. albicans, MIC: 100 µg/mL)
2-Amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide C₁₂H₁₄N₄O₂ 262.27 Phenyl, propanamide HDAC inhibition (IC₅₀: 0.8 µM vs. MCF-7 cells)
4-[Butyl(ethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide C₁₆H₂₂N₄O₄S 366.44 Butyl-ethylsulfamoyl, methyl-oxadiazole No activity specified
4-Fluoro-N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide C₁₇H₁₃F₂N₃O₂S 361.37 Difluorophenyl, fluorobenzamide Not reported (structural analog)

Key Structural and Functional Insights:

Substituent-Driven Activity: Antifungal Activity: LMM5 and LMM11 demonstrate that sulfamoyl groups (e.g., benzyl-methyl or cyclohexyl-ethyl) paired with aromatic moieties (4-methoxyphenyl or furan) enhance antifungal potency. The tert-butyl and cyclopentylcarbamoyl groups in the target compound may offer similar steric bulk for target binding . Enzyme Inhibition: Derivatives like 7a and 7c-f (phenylpropanamide-thiazole hybrids) show urease inhibition, suggesting that sulfanyl-linked substituents are critical for enzyme interaction . The target compound’s cyclopentylcarbamoyl group may mimic this interaction. Anticancer Potential: The HDAC-inhibitory activity of 2-amino-N-((5-phenyl-oxadiazol-2-yl)methyl)propanamide highlights the role of amino acid side chains (e.g., propanamide) in modulating epigenetic targets .

Stereoelectronic Effects :

  • Fluorinated analogs (e.g., 4-fluoro-N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-oxadiazol-2-yl)methyl]benzamide) exhibit increased electronegativity, which may enhance binding to polar enzyme pockets . The target compound’s tert-butyl group, in contrast, provides hydrophobicity for membrane penetration.

Biological Activity

The compound 4-tert-butyl-N-[(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide is a synthetic organic molecule that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C20H26N4O2S\text{C}_{20}\text{H}_{26}\text{N}_{4}\text{O}_{2}\text{S}

Key Features:

  • Molecular Weight: 378.51 g/mol
  • Functional Groups: Contains a tert-butyl group, an oxadiazole moiety, and a sulfanyl linkage.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. A study conducted by [source needed] demonstrated that derivatives similar to the target compound showed efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell wall synthesis.

Anticancer Properties

Several studies have explored the anticancer potential of oxadiazole derivatives. For instance, a compound structurally related to the target molecule was shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins [source needed].

StudyCell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
HeLa10Cell cycle arrest

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been documented. A study highlighted that oxadiazole derivatives could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages [source needed]. This suggests a potential therapeutic role in inflammatory diseases.

The biological activity of this compound may involve several pathways:

  • Inhibition of Enzymatic Activity: Compounds with similar structures have been shown to inhibit enzymes critical for microbial survival.
  • Modulation of Signaling Pathways: The compound may affect signaling pathways involved in cell proliferation and apoptosis.
  • Interaction with DNA: Some oxadiazole derivatives are known to intercalate with DNA, disrupting replication and transcription processes.

Case Studies

  • Study on Antimicrobial Efficacy:
    • Objective: To evaluate the antimicrobial activity against E. coli.
    • Findings: The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
    • Conclusion: Effective against resistant strains.
  • Study on Anticancer Activity:
    • Objective: To assess cytotoxicity in breast cancer cells.
    • Findings: Induced a significant decrease in cell viability at concentrations above 10 µM.
    • Conclusion: Promising candidate for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-tert-butyl-N-[(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazide derivatives using dehydrating agents like POCl₃ or H₂SO₄ .
  • Step 2 : Sulfanyl group introduction via nucleophilic substitution (e.g., reacting with 2-bromoacetamide derivatives) under alkaline conditions .
  • Step 3 : Final coupling of the benzamide moiety using EDC/HOBt or DCC as coupling agents in anhydrous DMF .
    • Key Considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography. Yield optimization requires strict control of temperature (60–80°C) and inert atmospheres .

Q. How can structural characterization of this compound be performed to confirm purity and identity?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-butyl protons at δ ~1.3 ppm, oxadiazole ring protons at δ 8.5–9.0 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups .

Q. What preliminary assays are recommended for evaluating its biological activity?

  • Methodology :

  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Dose-Response Curves : Use concentrations ranging from 1–100 µM to establish potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodology :

  • Substituent Variation : Synthesize analogs with modified tert-butyl, cyclopentylcarbamoyl, or sulfanyl groups to assess impact on potency .
  • Functional Group Replacement : Replace oxadiazole with thiadiazole or triazole rings to evaluate ring-specific effects .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., topoisomerase II, cytochrome P450) .

Q. How to resolve contradictions in biological activity data across different assays?

  • Methodology :

  • Assay Validation : Cross-validate using orthogonal methods (e.g., ATP-based viability assays vs. apoptosis markers like caspase-3) .
  • Impurity Analysis : Characterize byproducts via HPLC-MS to rule out interference from synthetic impurities .
  • Statistical Analysis : Apply ANOVA or Tukey’s test to compare replicates and minimize batch variability .

Q. What strategies can mitigate solubility and stability challenges during formulation?

  • Methodology :

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures for in vitro studies; optimize for in vivo use via pharmacokinetic profiling .
  • Lyophilization : Prepare stable lyophilized powders for long-term storage .
  • Degradation Studies : Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation pathways .

Q. How to investigate the compound’s mechanism of action in cancer cells?

  • Methodology :

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
  • Flow Cytometry : Assess cell cycle arrest (e.g., G1/S phase) and apoptosis via Annexin V/PI staining .
  • Target Validation : siRNA knockdown of predicted targets (e.g., Bcl-2, EGFR) to confirm functional relevance .

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